molecular formula C10H12N2O2 B2938184 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 26862-51-1

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide

Cat. No.: B2938184
CAS No.: 26862-51-1
M. Wt: 192.218
InChI Key: QGXNSQNFMIPAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by a hexahydroisoquinoline core with a keto group at the 3-position and a carboxamide group at the 4-position. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction proceeds in anhydrous ethanol in the presence of sodium ethoxide as a base . The reaction conditions are mild, typically carried out at room temperature, leading to the formation of the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds.

Biological Activity

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (CAS No. 102236-82-8) is a compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H11NO3
Molar Mass193.2 g/mol
Melting Point221 °C (decomp)
Boiling Point553.6 ± 42.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa3.39 ± 0.20 (Predicted)
Hazard ClassIrritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hexahydroisoquinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

  • Staphylococcus aureus : Demonstrated potent antibacterial activity comparable to standard antibiotics like ampicillin.
  • Escherichia coli : Effective against both gram-positive and gram-negative bacteria.

In a study evaluating a series of related compounds, several exhibited pronounced activity against these pathogens alongside moderate antifungal activity .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines:

  • Human Colon Carcinoma (HT29) : Notable cytotoxic effects observed.
  • Hepatocellular Carcinoma (Hep-G2) : Significant inhibition of cell proliferation.
  • Breast Adenocarcinoma (MCF7) : Effective in reducing cell viability.

Among the tested compounds, specific analogs showed remarkable cytotoxic efficiency, suggesting potential as dual-action antimicrobial and anticancer agents .

Case Studies

A systematic evaluation involving the synthesis and biological testing of various hexahydroquinoline derivatives revealed that compounds similar to this compound could serve as promising candidates for further development in both antimicrobial and anticancer therapies.

  • Study on Antimicrobial Activity : A series of hexahydroquinolines were synthesized and tested against common pathogens. Compounds exhibiting the highest efficacy were further analyzed for their mechanism of action.
  • Cytotoxicity Evaluation : In vitro studies conducted on cancer cell lines demonstrated that certain derivatives led to apoptosis in targeted cells while sparing normal cells.

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)8-7-4-2-1-3-6(7)5-12-10(8)14/h5H,1-4H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNSQNFMIPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)NC=C2C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.